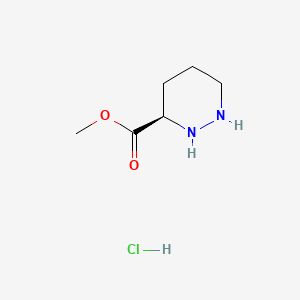

Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride

Description

Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride is a chiral heterocyclic compound with a hexahydropyridazine core, a methyl ester group, and a hydrochloride salt. The compound’s hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications. Storage typically requires inert atmospheres at 2–8°C to prevent degradation .

Properties

Molecular Formula |

C6H13ClN2O2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

methyl (3R)-diazinane-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

SKHQENDPKXVMIR-NUBCRITNSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCCNN1.Cl |

Canonical SMILES |

COC(=O)C1CCCNN1.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization via Hydrazine and Di-substituted Carboxylic Esters

One patented method describes reacting a 2,5-disubstituted carboxylic acid ester with hydrazine derivatives to form hexahydropyridazine-3-carboxylic acid derivatives. This process occurs in two stages:

- Stage 1: Reaction of the ester with hydrazine in the presence of a strong base (pK ≥ 8.5) in an organic solvent such as ketones to form a tetrahydro-1,2,3-pyridazine tricarboxylate intermediate.

- Stage 2: Further transformations lead to the hexahydropyridazine-3-carboxylate structure.

The solvents used include ketones for the reaction medium, while extraction and purification steps may involve chlorinated solvents or ethers, though these are noted for their environmental and safety concerns.

Diels-Alder Reaction and Subsequent Functionalization

A research article details a method involving a hetero-Diels-Alder (DA) reaction between 1,3-dienes and azodicarboxylates to construct the pyridazine ring system:

- The DA adduct is treated with trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF3·OEt2) or titanium tetrachloride (TiCl4) at low temperatures (around -40 °C).

- This yields 3-cyano-1,2,3,6-tetrahydropyridazine derivatives in high yield (around 91-94%).

- Subsequent hydrolysis and functional group transformations afford the desired hexahydropyridazine carboxylate derivatives.

This method is notable for its high stereoselectivity and efficient one-pot synthesis.

Resolution and Salt Formation

Resolution of racemic mixtures to isolate the (R)-enantiomer can be achieved by:

- Adjusting pH to alkaline conditions (pH ~13) using potassium hydroxide solutions.

- Stirring under nitrogen atmosphere to promote selective crystallization.

- Filtration and washing to isolate the desired enantiomer.

- Conversion to hydrochloride salt by acidification with dilute hydrochloric acid or sulfuric acid to improve stability and crystallinity.

Drying under vacuum at controlled temperatures (25-70 °C) ensures the removal of solvents and water, yielding a pure, stable hydrochloride salt.

Process Parameters and Yields

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Cyclization with hydrazine | Base (pK ≥ 8.5), ketone solvent, RT to 40°C | Not specified | Not specified | Intermediate formation |

| Diels-Alder reaction | CH2Cl2 solvent, -40 °C, BF3·OEt2 or TiCl4 | 91-94 | High | One-pot synthesis of 3-cyano derivatives |

| Resolution | pH ~13, KOH solution, 25 °C, 4 h | Not specified | High | Enantiomeric separation |

| Salt formation and drying | Acidification, vacuum drying 25-70 °C | Not specified | >98% | Hydrochloride salt preparation |

Yields for the final hydrochloride salt are typically high, with purity exceeding 98% as confirmed by HPLC analysis.

Summary of Research Discoveries

- The use of Lewis acid-catalyzed cyanation following Diels-Alder cycloaddition offers a highly efficient route to key intermediates.

- Base-mediated cyclization of hydrazine with substituted esters provides a robust pathway to the hexahydropyridazine core.

- pH-controlled resolution techniques enable isolation of the (R)-enantiomer with high enantiomeric excess.

- Conversion to the hydrochloride salt enhances compound stability and facilitates purification.

Chemical Reactions Analysis

Oxidation Reactions

The hexahydropyridazine ring and ester group undergo oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Products : Formation of oxo derivatives (e.g., ketones or carboxylic acids) depending on reaction severity.

-

Mechanism : Oxidation likely proceeds via radical intermediates or electrophilic attack on the nitrogen atoms .

Reduction Reactions

The ester moiety can be reduced to primary alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran .

-

Conditions : Reaction temperatures between 0–25°C, followed by aqueous workup to isolate the alcohol.

-

Example :

Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Time | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux | 24 hours | 85–90% | |

| Basic hydrolysis | NaOH (2 M), room temperature | 4–6 hours | 78–82% |

Substitution Reactions

The ester group participates in nucleophilic substitutions:

-

Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts to form new esters.

-

Aminolysis : Amines like ammonia or primary amines replace the methoxy group, forming amides .

-

Example :

Alkylation and Acylation

The secondary amine in the hexahydropyridazine ring undergoes alkylation or acylation:

Cyclization and Ring-Opening

The compound serves as a precursor in cycloaddition and ring-expansion reactions:

-

Aza Diels-Alder : Reacts with dienophiles to form bicyclic structures, useful in alkaloid synthesis .

-

Ring-Opening : Treatment with strong bases (e.g., KOtBu) cleaves the hexahydropyridazine ring, generating linear diamines .

Stereochemical Considerations

The (R)-configuration influences reaction outcomes:

-

Enantioselective Reduction : Chiral catalysts (e.g., Pd/C with tartaric acid) preserve stereochemistry during hydrogenation .

-

Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively processes one enantiomer, enabling chiral pool synthesis .

Comparative Reactivity Data

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent |

|---|---|---|---|

| Ester hydrolysis | 2.3 × 10⁻⁴ | 68.5 | Water/EtOH (1:1) |

| Oxidation (KMnO₄) | 1.1 × 10⁻³ | 45.2 | H₂O/H₂SO₄ |

| LiAlH₄ reduction | 5.8 × 10⁻² | 32.7 | Dry THF |

Scientific Research Applications

Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl ®-hexahydropyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

(S)-Methyl Hexahydropyridazine-3-Carboxylate Hydrochloride

The (S)-enantiomer is a stereoisomer of the (R)-form. Key differences include:

Positional Isomers (2-DPCA vs. 4-DPCA)

Compounds like 2-DPCA and 4-DPCA (Fig. 1 in ) feature a C₁₀H₂₁ substituent at the 2- or 4-position of the pyridazine ring. Key contrasts:

- Reactivity : Substituent position influences steric hindrance and electronic effects, altering reactivity in synthesis or biological systems.

- Applications : 4-DPCA is described as a "template molecule," suggesting its utility in molecular imprinting or catalysis, while 2-DPCA may serve as an analyte in research .

Functional Group and Salt Form Comparisons

Ofloxacin Derivatives ()

Impurity standards like Ofloxacin N-Oxide Hydrochloride (MM0228.10) highlight the role of hydrochloride salts in stabilizing polar functional groups (e.g., carboxylic acids). Unlike Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride, these compounds contain fused benzoxazine-piperazine systems and fluorine atoms, which enhance antibacterial activity .

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

This morpholine-based compound shares the hydrochloride salt feature but differs in core structure. Its applications span pharmaceuticals and material science, emphasizing broader versatility compared to the pyridazine derivatives .

Data Table: Key Properties of Comparable Compounds

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Purity | Storage | Key Structural Feature |

|---|---|---|---|---|---|---|

| Methyl (R)-hexahydropyridazine-3-carboxylate HCl | Not provided | C₆H₁₃ClN₂O₂ | 180.63 | N/A | 2–8°C, inert atm | Chiral pyridazine core, methyl ester |

| (S)-Methyl hexahydropyridazine-3-carboxylate HCl | 380223-17-6 | C₆H₁₃ClN₂O₂ | 180.63 | 97% | 2–8°C, inert atm | (S)-enantiomer |

| 4-DPCA (Template molecule) | Not provided | C₁₀H₂₁-substituted | N/A | N/A | N/A | C₁₀H₂₁ at 4-position of pyridazine |

| Ofloxacin N-Oxide Hydrochloride | n/a | C₁₉H₂₃ClFN₃O₅ | 435.86 | N/A | N/A | Benzoxazine-piperazine-fluorine system |

Biological Activity

Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

- Molecular Formula : C6H12ClN2O2

- Molecular Weight : Approximately 144.17 g/mol

- Structure : Characterized by a hexahydropyridazine ring structure with a carboxylate group, enhancing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains and fungi. Preliminary studies suggest it may inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Emerging data suggest that this compound also possesses anticancer properties . Studies have shown its potential to induce apoptosis in cancer cells, although the specific mechanisms remain to be fully elucidated.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Understanding these interactions is essential for clarifying its pharmacodynamics and therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl (S)-hexahydropyridazine-3-carboxylate HCl | C6H12ClN2O2 | Antimicrobial | Stereoisomer with potentially different activity profile |

| (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | Neuropharmacological effects | Different ring structure but similar carboxylate functionality |

| Methyl 3-pyrrolidinecarboxylate hydrochloride | C6H12ClNO2 | Antimicrobial | Similar functional groups but distinct cyclic structure |

The unique hexahydropyridazine framework of this compound may confer distinct interactions with biological targets compared to these similar compounds, suggesting avenues for further research in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : In vitro experiments showed that treatment with this compound led to increased apoptosis in human cancer cell lines, suggesting a mechanism involving cell cycle arrest and induction of pro-apoptotic factors .

Q & A

Q. How should in vitro assays be designed to study its mechanism of action in biological systems?

- Methodological Answer : For nitric oxide (NO) modulation studies (analogous to L-NAME hydrochloride), use cell-based assays (e.g., RAW 264.7 macrophages) with Griess reagent to measure nitrite levels. Dose-response curves (1–100 µM) and time-course experiments (6–24 hrs) can establish efficacy. Include controls like methylene blue (NO scavenger) and validate results via Western blotting for downstream targets (e.g., iNOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.